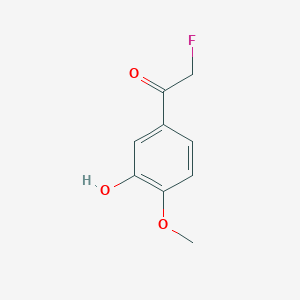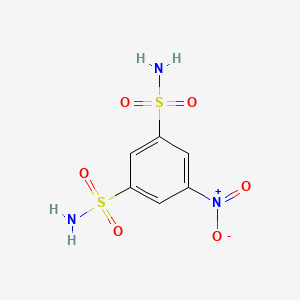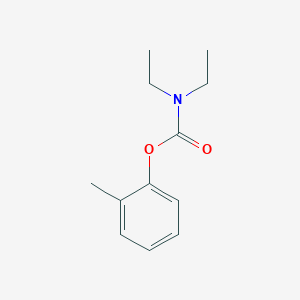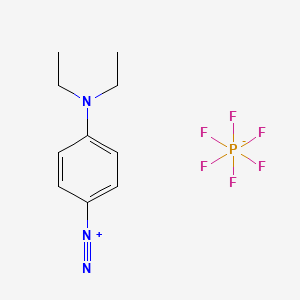
4-(Diethylamino)benzenediazonium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)benzenediazonium hexafluorophosphate is a diazonium salt that is widely used in organic synthesis and various scientific research applications. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)benzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Diethylamino)aniline. The process includes the following steps:
Diazotization: 4-(Diethylamino)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)benzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. These reactions are typically carried out in aqueous or organic solvents at low temperatures.
Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base to facilitate the reaction.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an aniline group.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or thiolated aromatic compounds.
Coupling Reactions: Azo compounds are the primary products, which are often used as dyes and pigments.
Reduction Reactions: The major product is the corresponding aniline derivative.
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)benzenediazonium hexafluorophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other substituted aromatic compounds.
Biology: It is used in the labeling of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)benzenediazonium hexafluorophosphate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as coupling with nucleophiles or reduction to form aniline derivatives. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Diethylamino)benzenediazonium tetrafluoroborate
- 4-(Diethylamino)benzenediazonium chloride
- 4-(Diethylamino)benzenediazonium sulfate
Uniqueness
4-(Diethylamino)benzenediazonium hexafluorophosphate is unique due to its stability and reactivity. The hexafluorophosphate anion provides enhanced stability compared to other diazonium salts, making it a preferred choice in many synthetic applications. Additionally, its reactivity allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
733-51-7 |
|---|---|
Molekularformel |
C10H14F6N3P |
Molekulargewicht |
321.20 g/mol |
IUPAC-Name |
4-(diethylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C10H14N3.F6P/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;1-7(2,3,4,5)6/h5-8H,3-4H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
OJWDEGPZASILLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |
Verwandte CAS-Nummern |
21906-90-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


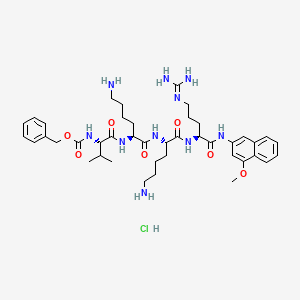
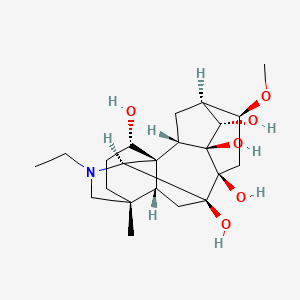

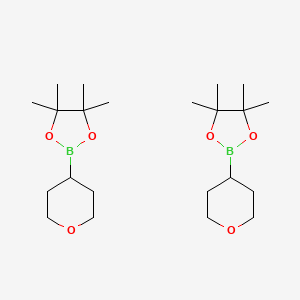
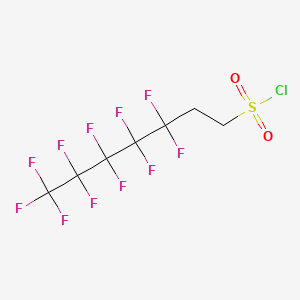
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)


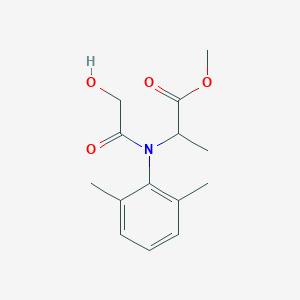
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
